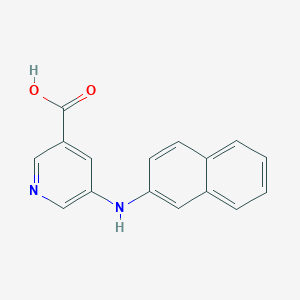

5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

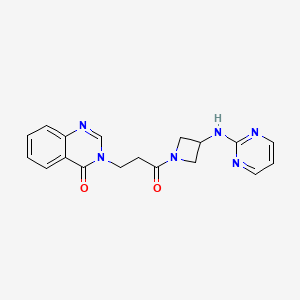

5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid, also known as NAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NAPA is a heterocyclic organic compound with a molecular formula of C18H13N2O2. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Applications De Recherche Scientifique

Supramolecular Chemistry

Supramolecular assemblies utilizing naphthalene derivatives have been explored for their ability to form diverse structures, such as chains, layers, and channels. These structures exhibit conformational polymorphism and structural diversity due to the rotation of functional groups and the formation of symmetric hydrogen bonds. This versatility is crucial for designing materials with specific properties (Białek et al., 2013).

Luminescent Material Development

Naphthalene-based diamides have been used to form coordination polymers with metal ions, showing high luminescence. These materials are promising for detecting nitro aromatics and Fe(III) ions due to their sensitivity and selectivity, which could be beneficial in environmental monitoring and security applications (Das & Biradha, 2018).

Fluorescence Derivatisation

The derivatization of amino acids with naphthalene-based reagents has been studied for enhancing fluorescence. This approach has implications in biological assays, where the strong fluorescence of the derivatives allows for better visualization and quantification of amino acids (Frade et al., 2007).

Conducting Polymers

Electropolymerization of naphthalene derivatives has been explored to produce conducting polymers. These polymers are stable in their conducting form due to low oxidation potentials, making them candidates for electronic and optoelectronic applications (Sotzing et al., 1996).

Heterocyclic Compound Synthesis

Naphthalene derivatives serve as key intermediates in the synthesis of heterocyclic compounds with potential biological activities. The diversity of these compounds underscores the versatility of naphthalene-based reagents in facilitating complex organic syntheses (Patel & Patel, 2015).

Chemical Sensing

Naphthalene-based chemical probes have been developed for metal ion sensing, exemplified by their application in detecting Zn2+ ions with high sensitivity. Such probes are valuable tools in chemical sensing and imaging within biological systems (Balakrishna et al., 2018).

Mécanisme D'action

Target of Action

These receptors could be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Mode of Action

The mode of action would depend on the specific targets of the compound. Generally, these compounds might interact with their targets, leading to changes in the target’s function, which could result in therapeutic effects .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to identify the exact biochemical pathways it might affect. Similar compounds have been found to affect a variety of pathways related to the biological activities mentioned above .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of potential targets, the effects could be diverse .

Propriétés

IUPAC Name |

5-(naphthalen-2-ylamino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-16(20)13-8-15(10-17-9-13)18-14-6-5-11-3-1-2-4-12(11)7-14/h1-10,18H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMPKFTZDSHJHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC3=CN=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(2-{2-[(ethylamino)carbonyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2935339.png)

![N-(4-ethoxyphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2935342.png)

![N-(1-cyano-1-cyclopropylethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2935347.png)

![4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde](/img/structure/B2935348.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide](/img/structure/B2935350.png)

![3-{[2-(2,5-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2935351.png)

![3-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2935352.png)